1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one is an organic compound with a complex structure that includes a piperidine ring substituted with tetramethyl groups and an oxirane (epoxide) group
Vorbereitungsmethoden
The synthesis of 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one can be achieved through several routes. One common method involves the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The presence of the oxirane group allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and interactions with biological molecules.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets through its oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The piperidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one include:
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the oxirane group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Another compound containing an oxirane group, used in different industrial applications.
The uniqueness of this compound lies in its combination of the piperidine ring and oxirane group, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89162-40-3 |
---|---|
Molekularformel |
C14H25NO3 |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1-[2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H25NO3/c1-10(16)15-13(2,3)6-11(7-14(15,4)5)17-8-12-9-18-12/h11-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
IRUGJZFNITTXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(CC1(C)C)OCC2CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.